molecular formula C10H8F3N3 B8691144 1,8-Naphthyridin-2-amine, 7-methyl-5-(trifluoromethyl)- CAS No. 56097-91-7

1,8-Naphthyridin-2-amine, 7-methyl-5-(trifluoromethyl)-

Cat. No. B8691144
CAS RN: 56097-91-7
M. Wt: 227.19 g/mol
InChI Key: QSWPTJDQKDORBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031103

Procedure details

A process as claimed in claim 1 wherein 2,6-diaminopyridine is reacted with 1,1,1-trifluoroacetylacetone and the 2-amino-5-methyl-7-trifluoromethyl-1,8-naphthyridine and 2-amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine thus obtained converted to the 2-oxo analogs by reaction with an alkali metal nitrite in the presence of trifluoroacetic acid or pentafluoropropionic acid to provide 5-methyl-7-trifluoromethyl-1,8-naphthyridin-2(1H)-one and 5-trifluoromethyl-7-methyl-1,8-naphthyridin-2(1H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[CH3:9][C:10]([CH2:12][C:13]([C:15]([F:18])([F:17])[F:16])=O)=O>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:12][C:10]=2[CH3:9])[N:3]=1.[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:10]([CH3:9])=[CH:12][C:13]=2[C:15]([F:18])([F:17])[F:16])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC(=O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC(=CC(=C2C=C1)C)C(F)(F)F
Name
Type
product
Smiles
NC1=NC2=NC(=CC(=C2C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04031103

Procedure details

A process as claimed in claim 1 wherein 2,6-diaminopyridine is reacted with 1,1,1-trifluoroacetylacetone and the 2-amino-5-methyl-7-trifluoromethyl-1,8-naphthyridine and 2-amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine thus obtained converted to the 2-oxo analogs by reaction with an alkali metal nitrite in the presence of trifluoroacetic acid or pentafluoropropionic acid to provide 5-methyl-7-trifluoromethyl-1,8-naphthyridin-2(1H)-one and 5-trifluoromethyl-7-methyl-1,8-naphthyridin-2(1H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[CH3:9][C:10]([CH2:12][C:13]([C:15]([F:18])([F:17])[F:16])=O)=O>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:12][C:10]=2[CH3:9])[N:3]=1.[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:10]([CH3:9])=[CH:12][C:13]=2[C:15]([F:18])([F:17])[F:16])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC(=O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC(=CC(=C2C=C1)C)C(F)(F)F
Name
Type
product
Smiles
NC1=NC2=NC(=CC(=C2C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.